2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
Description
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a synthetic hydrazone derivative combining a 2,6-dichlorinated benzaldehyde moiety with a trifluoromethyl-substituted quinoxaline ring. Hydrazones are known for their diverse biological activities, including pesticidal, antifungal, and antimicrobial properties. This compound’s structure features electron-withdrawing groups (chloro and trifluoromethyl) that enhance stability and modulate reactivity, making it a candidate for agrochemical applications.
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4/c17-10-4-3-5-11(18)9(10)8-22-25-15-14(16(19,20)21)23-12-6-1-2-7-13(12)24-15/h1-8H,(H,24,25)/b22-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWRPDZNOPFAAH-GZIVZEMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=CC=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the reaction of 2,6-dichlorobenzenecarbaldehyde with 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on functional groups, heterocyclic cores, and substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycles: The target compound’s quinoxaline core (two adjacent nitrogen atoms) differs from quinazolinone (one nitrogen, one carbonyl) in quinconazole and thiazolo-pyrimidine in compound 11a . Diflubenzuron and fluazuron use benzamide-urea scaffolds, which are structurally distinct from hydrazones but share halogenated aromatic motifs .
Substituent Effects: The 2,6-dichlorophenyl group in the target compound contrasts with 2,4,6-trimethylbenzylidene in compound 11a . Chlorine’s electron-withdrawing nature may enhance oxidative stability compared to methyl groups. The trifluoromethyl group on quinoxaline parallels its use in fluazuron’s pyridine ring, where it enhances lipophilicity and resistance to metabolic degradation .
Biological Activity: Hydrazones (target compound) often act as chelators or enzyme inhibitors, whereas urea derivatives (e.g., diflubenzuron) disrupt chitin synthesis in insects . Triazole-containing quinazolinones (e.g., quinconazole) inhibit fungal ergosterol biosynthesis , suggesting the target compound’s quinoxaline core might target different pathways.
Research Implications and Gaps
- However, empirical data on efficacy, toxicity, and environmental persistence are lacking.
- Synthetic Optimization : ’s methods (e.g., sodium acetate-mediated condensations ) could inform scalable synthesis routes for the target compound.
Biological Activity
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS: 338962-36-0) is a synthetic compound with a complex structure that combines elements of both aromatic and heterocyclic chemistry. Its molecular formula is with a molar mass of 385.17 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to 2,6-dichlorobenzenecarbaldehyde derivatives exhibit notable antimicrobial activity. A study on hydrazone derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone Derivative | E. coli | 32 µg/mL |
| Hydrazone Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
The hydrazone moiety is recognized for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cellular stress and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF-7 | 15 | ROS generation leading to cell death |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives, including the target compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Research
In another study focusing on the anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
